1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-12-20(30(32)33)8-9-22(16)29-26(31)28-19-6-4-17(5-7-19)13-23-21-15-25(35-3)24(34-2)14-18(21)10-11-27-23/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKHCPSMIFSZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation of 3,4-Dimethoxyphenethylamine
The reaction begins with the formylation of 3,4-dimethoxyphenethylamine using ethyl formate under reflux conditions. This step yields N-(2-(3,4-dimethoxyphenyl)ethyl)formamide as a key intermediate.
Representative Procedure :
Cyclization via Oxalyl Chloride and Phosphotungstic Acid
The formamide intermediate undergoes cyclization in the presence of oxalyl chloride and phosphotungstic acid. This step facilitates the formation of the dihydroisoquinoline ring.
Optimized Conditions :
- Oxalyl chloride (126 g, 0.99 mol) in dichloromethane (400 mL) at 10–20°C.
- Addition of phosphotungstic acid (0.15 g) post-cyclization enhances yield (80%) and purity (99.1%).
Critical Parameters :
- Temperature control during oxalyl chloride addition (10–20°C).
- Methanol quench at 50–55°C to stabilize the product.
Preparation of 2-Methyl-4-nitroaniline
This intermediate is synthesized via nitration of 2-methylaniline, followed by purification.
Nitration Protocol :
- 2-Methylaniline (1 mol) is treated with concentrated HNO₃/H₂SO₄ at 0–5°C.
- The product is isolated by neutralization and recrystallization (yield: 75–85%).
Analytical Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 1H), 7.91 (s, 1H), 6.70 (d, J = 8.8 Hz, 1H), 2.45 (s, 3H).
Urea Bridge Formation
Coupling the 4-aminobenzyl-dihydroisoquinoline and 2-methyl-4-nitroaniline via a urea linkage employs triphosgene-mediated synthesis, as detailed in Sage Journals.
Triphosgene Activation
Triphosgene generates isocyanate intermediates in situ, which react with amines to form ureas.
Procedure :
- 4-Aminobenzyl-dihydroisoquinoline (1 mmol) and triphosgene (0.33 mmol) in dichloromethane at 0°C.
- After 1 hour, add 2-methyl-4-nitroaniline (1 mmol) and triethylamine (2 mmol).
- Stir at room temperature for 3 hours.
Yield Optimization :
Alternative Carbamate Route
A two-step method from Bioorganic & Medicinal Chemistry uses N-benzylcarbamates:
- React 4-nitrophenyl-N-benzylcarbamate with 4-aminobenzyl-dihydroisoquinoline.
- Hydrogenolysis (Pd/C, H₂) removes the benzyl group, yielding the monosubstituted urea.
Advantages :
Analytical Characterization and Validation
Spectroscopic Analysis
Thermodynamic Considerations
Urea formation equilibria favor product at 170–200°C and 130–300 bar, though milder conditions (25°C, 1 atm) suffice for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, leading to reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of N,N'-diarylurea derivatives with modifications on the aryl substituents. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Solubility: Nitro (target compound) and cyano groups reduce solubility due to hydrophobicity, whereas methoxy and ethoxy substituents enhance it.
Electronic and Steric Influence: The nitro group in the target compound is a stronger EWG than chloro or cyano, which may enhance electrophilic interactions in target binding .
Biological Activity Trends: Urea derivatives with EWGs (e.g., nitro, cyano) are often associated with kinase inhibition, as seen in Sorafenib . The 3-chloro-4-methoxyphenyl analog may exhibit dual mechanisms due to opposing electronic effects (chloro vs. methoxy), a feature exploited in multitarget drug design.
Biological Activity
The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea is a urea derivative with potential pharmacological applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.464 g/mol
- CAS Number : 64150-16-9
- LogP : 2.37290 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- NMDA Receptors : It has been shown to act as a positive allosteric modulator at NMDA receptors, particularly those containing NR2C/NR2D subunits. This modulation can enhance synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and memory formation.
- Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects by inhibiting pathways related to cell proliferation and survival. For instance, compounds with similar structures have been shown to block the ERK signaling pathway in cancer cells, leading to reduced expression of oncogenes such as CD44 .
Antitumor Effects
Recent research has highlighted the potential antitumor effects of related compounds in various cancer models:
- Cell Viability Assays : Studies have demonstrated that the compound significantly reduces the viability of cancer cell lines in vitro, suggesting its potential as an anticancer agent.
- Xenograft Models : In vivo studies using mouse xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups .
Neuroprotective Effects
The compound's action on NMDA receptors suggests it may also possess neuroprotective properties:
- Synaptic Plasticity : By modulating NMDA receptor activity, it may enhance synaptic plasticity, which is beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
